A Technical Guide to the Chemical Properties of Desvenlafaxine-o-glucuronide
A Technical Guide to the Chemical Properties of Desvenlafaxine-o-glucuronide
Introduction
Desvenlafaxine, the major active metabolite of venlafaxine, is a potent and selective serotonin-norepinephrine reuptake inhibitor (SNRI) approved for the treatment of major depressive disorder (MDD).[1][2][3] Unlike its parent compound, which undergoes extensive oxidative metabolism via the cytochrome P450 (CYP) 2D6 enzyme, desvenlafaxine follows a simpler metabolic path.[2][4] The primary route of metabolism for desvenlafaxine is Phase II conjugation, leading to the formation of its O-glucuronide metabolite.[1][5][6][7] This glucuronide conjugate, Desvenlafaxine-o-glucuronide, is a critical component in the drug's pharmacokinetic profile, facilitating its elimination from the body.
This technical guide provides a comprehensive overview of the chemical properties, metabolic formation, and analytical characterization of Desvenlafaxine-o-glucuronide. It is intended for researchers, medicinal chemists, and drug development professionals who require a deep, technical understanding of this key metabolite. We will explore its structure, physicochemical characteristics, stability, and the state-of-the-art methodologies for its quantification, providing both foundational knowledge and practical, field-proven insights.
Chemical Identity and Structure
Nomenclature and Identifiers
The definitive identification of a metabolite is foundational to all subsequent research. Desvenlafaxine-o-glucuronide is systematically named to reflect its structure as a conjugate of desvenlafaxine and glucuronic acid.
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IUPAC Name : (2S,3S,4S,5R,6S)-6-[4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid[8]
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Common Synonyms : o-Desmethylvenlafaxine-glucuronide, Desvenlafaxine glucuronide[8][9][10]
Molecular Formula and Weight
The addition of the glucuronic acid moiety significantly alters the molecular properties of the parent drug.
Structural Elucidation
Desvenlafaxine-o-glucuronide is formed via an O-glycosidic bond between the phenolic hydroxyl group of desvenlafaxine and the C1 position of D-glucuronic acid. This conjugation occurs at the only phenolic hydroxyl group available on the parent molecule, making the product structurally unambiguous. This structure can be definitively confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
Physicochemical Properties
The process of glucuronidation is a key detoxification pathway designed to increase the water solubility of xenobiotics, thereby facilitating their renal excretion. The physicochemical properties of Desvenlafaxine-o-glucuronide reflect this biological purpose.
Summary of Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₃NO₈ | [8][9][10] |
| Molecular Weight | 439.5 g/mol | [8] |
| Computed XLogP3 | -1.2 | [8] |
| Topological Polar Surface Area | 140 Ų | [8] |
Solubility and Partition Coefficient
The parent drug, desvenlafaxine succinate, is described as a white to off-white powder that is soluble in water, with its solubility being pH-dependent.[3][11][12] The octanol:aqueous partition coefficient for desvenlafaxine succinate at pH 7.0 is 0.21.[3][11][12]
The conjugation with glucuronic acid—a highly polar molecule rich in hydroxyl and carboxylic acid groups—dramatically increases the hydrophilicity of the resulting metabolite. This is evidenced by the computed XLogP3 value of -1.2, which indicates a strong preference for the aqueous phase over the lipid phase.[8] This high water solubility is the primary chemical driver for its efficient elimination via the kidneys.
Stability Profile
The stability of a metabolite is a critical consideration for both in vitro and in vivo studies, as well as for the development of analytical standards.
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Acidic Conditions : The O-glycosidic bond is susceptible to acid-catalyzed hydrolysis. In environments with low pH, the bond can be cleaved, reverting the metabolite back to the parent drug, desvenlafaxine, and glucuronic acid. Stability studies of the parent drug have shown it to be stable under acidic conditions, but the conjugate is expected to be less stable.[13]
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Basic Conditions : The parent drug shows some degradation under basic hydrolysis.[13] The ester-like glycosidic linkage in the glucuronide is generally more stable to base than to acid, but the overall stability in strong base would need empirical determination.
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Oxidative Conditions : Forced degradation studies on desvenlafaxine have shown that it is susceptible to oxidation, forming desvenlafaxine N-oxide.[14] The glucuronide metabolite would likely exhibit similar susceptibility at the tertiary amine site.
Metabolic Formation and Pharmacokinetic Significance
The Role of Glucuronidation in Desvenlafaxine Metabolism
Metabolism of desvenlafaxine proceeds primarily through conjugation, a Phase II metabolic reaction.[1][5] This contrasts sharply with its precursor, venlafaxine, which is metabolized to desvenlafaxine by the Phase I enzyme CYP2D6.[4] This minimal reliance on the CYP450 system, particularly the polymorphic CYP2D6, means that desvenlafaxine has a more predictable pharmacokinetic profile and a lower potential for drug-drug interactions compared to many other antidepressants.[1][6][7]
Following oral administration in humans, approximately 19% of the desvenlafaxine dose is excreted in the urine as the O-glucuronide metabolite, while about 45% is excreted as the unchanged parent drug.[5][6][15] In preclinical species such as mice, rats, and dogs, Desvenlafaxine-o-glucuronide is the most predominantly detected metabolite in plasma and urine.[4][16]
Enzymology: The UGT Isoform Pathway
The formation of Desvenlafaxine-o-glucuronide is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.[4][5] In vitro studies using human liver microsomes and recombinant human UGTs have demonstrated that multiple UGT isoforms are capable of catalyzing this reaction.[4] The specific isoforms likely involved in humans include UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17.[2] The involvement of multiple UGTs contributes to the robustness and efficiency of this metabolic pathway.
Analytical Methodologies for Characterization and Quantification
Accurate quantification of Desvenlafaxine-o-glucuronide is essential for pharmacokinetic and metabolic studies. The high polarity of the molecule presents unique challenges that are best addressed by advanced chromatographic techniques.
Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC coupled with UV detection is a robust and widely used method for the analysis of desvenlafaxine and can be adapted for its glucuronide metabolite. The key to a successful separation is careful selection of the column and mobile phase to achieve adequate retention and resolution.
Objective: To quantify Desvenlafaxine-o-glucuronide in a prepared sample.
Methodology:
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Chromatographic System: An HPLC system equipped with a UV-Vis detector.
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Column: A reversed-phase C18 column (e.g., Discovery C18, 250 mm x 4.6 mm, 5 µm). The C18 stationary phase provides the necessary hydrophobicity to retain the analyte from the polar mobile phase.
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Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (e.g., 50:50 v/v).[17] The pH of the aqueous component is critical and should be controlled; adjusting to pH 3.8 with orthophosphoric acid ensures consistent ionization of the analyte and silanol groups on the column, leading to better peak shape.[17]
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Flow Rate: 0.7 mL/min.[17]
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Detection: UV detection at 229 nm, which corresponds to an absorbance maximum for the chromophore in the desvenlafaxine structure.[17]
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Injection Volume: 20 µL.
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Quantification: A calibration curve is constructed by injecting known concentrations of a purified Desvenlafaxine-o-glucuronide standard. The peak area of the analyte is plotted against concentration, and linear regression is applied.
Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For bioanalytical applications, such as measuring metabolite concentrations in plasma or urine, LC-MS/MS is the gold standard due to its unparalleled sensitivity and selectivity.
Objective: To quantify Desvenlafaxine-o-glucuronide in human plasma.
Methodology:
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Sample Preparation:
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To 1 mL of plasma, add a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
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Perform protein precipitation by adding a solvent like acetonitrile. This step is crucial as proteins interfere with the chromatographic system and the ionization source.
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Vortex and centrifuge the sample to pellet the precipitated proteins.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in the mobile phase for injection.
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LC System: A UHPLC system is preferred for faster analysis and better resolution. The column and mobile phase conditions can be similar to the HPLC method but are often optimized for faster gradients.
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Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source is used.[4]
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Ionization: ESI in positive ion mode is typically effective for this class of compounds.[4]
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Data Acquisition: Operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecular ion, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific, stable product ion in the third quadrupole. This process provides exceptional selectivity, filtering out noise from the complex biological matrix.
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Quantification: A calibration curve is prepared by spiking blank plasma with known concentrations of the analyte and internal standard. The ratio of the analyte peak area to the internal standard peak area is used for quantification to correct for any variability in sample preparation and instrument response.
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